

Application Notes and Protocols: Data Collection in the TRANS-ID TRAILS Project

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Compound of Interest

Compound Name: *TRANID*

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Audience: Researchers, scientists, and drug development professionals.

Project: TRANS-ID TRAILS (Transitions in Depression - Tracking Risk and Individual trajectories in a Longitudinal Study)

The TRANS-ID TRAILS project is a longitudinal study focused on identifying personalized early warning signals for critical transitions in psychological symptoms among young adults at an increased risk for psychopathology.^[1] The core of the project's data collection methodology revolves around intensive longitudinal data capture, combining self-report diaries with objective sensor measurements to observe the dynamics of mental health over time.^{[1][2]}

Quantitative Data Summary

The feasibility of the intensive longitudinal methods employed in the TRANS-ID TRAILS project was assessed through participant compliance, self-reported burden, and attrition rates over a six-month daily diary period.^[2] The following table summarizes these key metrics.

Metric	Value	Description	Source
Compliance Rate	88.5%	Percentage of completed daily diaries by participants over the six-month study period.	[2]
Participant Burden (Mean)	3.21 (SD = 1.42)	Self-rated burden on a scale of 1 to 10, indicating a low perceived burden by the participants.	[2]
Attrition Rate	8.2%	Percentage of participants who dropped out of the study over the six-month period.	[2]
Study Duration	6 consecutive months	The period over which daily diaries were completed by each participant.	[2]
Participant Cohort	134 at-risk young adults	The number of participants who completed the daily diaries.	[2]
Participant Age (Mean)	22.6 years (SD = 0.6)	The average age of the participants in the study.	[2]

Experimental Protocols

Experience Sampling Method (ESM) / Daily Diary

Objective: To capture micro-level changes in psychological symptoms, emotions, behaviors, and daily context over an extended period to identify early warning signals of symptom change.

[1]

Methodology:

- Participant Recruitment: Young adults at an increased risk for psychopathology were recruited for the study.[1]
- Study Duration: Participants were asked to complete daily diaries for six consecutive months.[2]
- Data Entry: Participants completed the diary entries on a dedicated device or application.
- Diary Content: The diary questions assessed a range of psychopathological symptoms.[2] While the specific items are not detailed in the search results, this type of study typically includes questions about mood, anxiety, stress, and positive affect.
- Timing of Assessments: The protocol for the timing of daily diary entries (e.g., fixed times, random prompts) is not specified in the provided search results but is a critical component of ESM.
- Follow-up Assessments: Participants completed a diagnostic interview at baseline, immediately after the six-month diary period, and one year after the diary period to correlate diary data with retrospective assessments of psychopathology.[2]

Physiological and Movement Data Collection

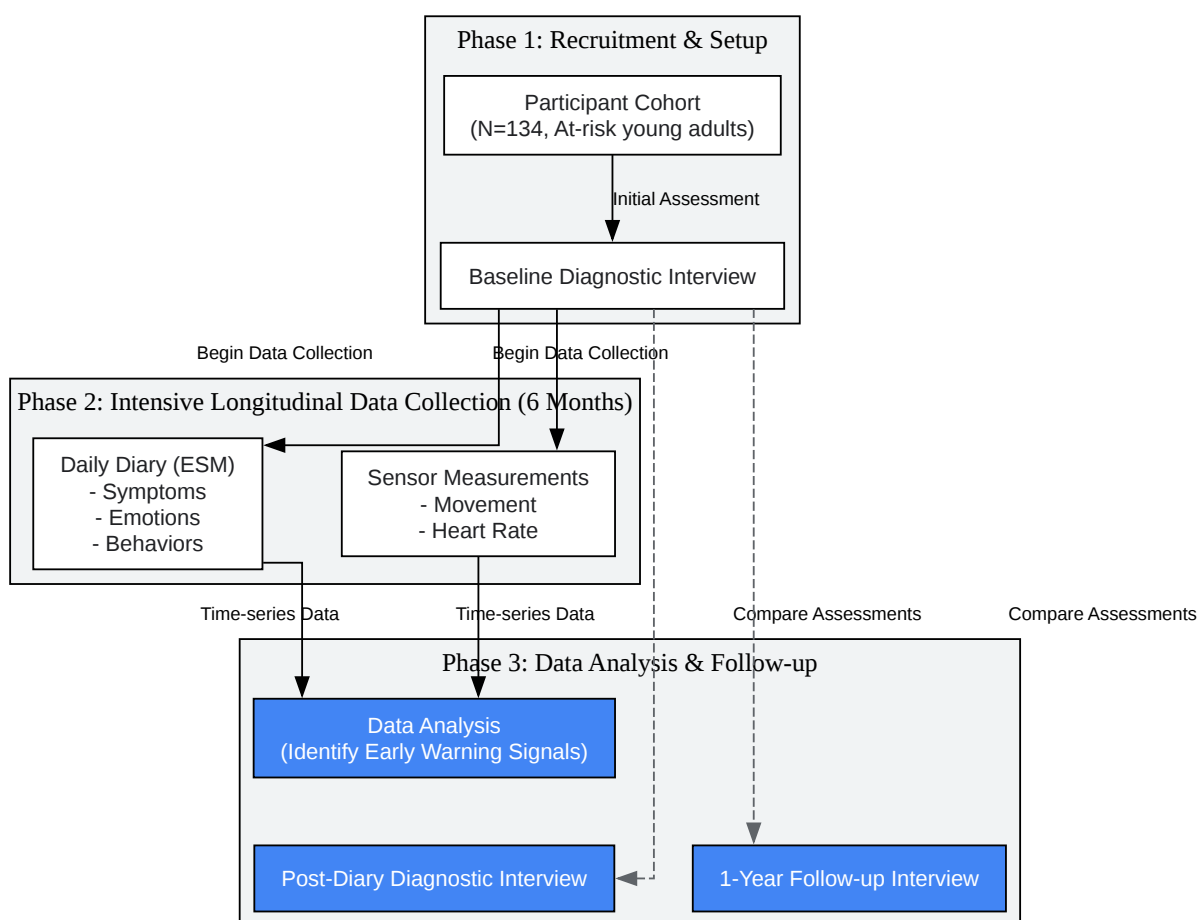
Objective: To supplement self-report data with objective measurements of movement and heart rate.[1]

Methodology:

- Sensor Type: High-tech, user-friendly sensors were used to collect data on movement and heart rate.[1] The specific devices used are not mentioned in the search results.
- Data Collection Period: These measurements were collected concurrently with the daily diary entries over the six-month study period.

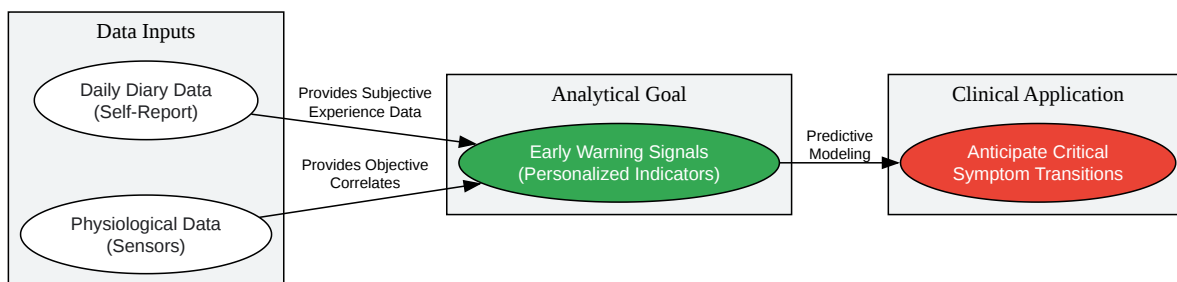
- Data Integration: The physiological data is intended to be analyzed in conjunction with the ESM data to provide a more comprehensive picture of an individual's state.

Visualizations



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Caption: Workflow of the TRANS-ID TRAILS project from participant recruitment to data analysis.



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Caption: Logical relationship of data sources to the primary research goal.

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References

- 1. Trans-ID [transid.nl]
- 2. Measuring psychopathology as it unfolds in daily life: addressing key assumptions of intensive longitudinal methods in the TRAILS TRANS-ID study > TRAILS [trails.nl]
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